molecular formula C22H21ClFN3O3 B2615497 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 497060-57-8

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B2615497
CAS RN: 497060-57-8
M. Wt: 429.88
InChI Key: FQQQIDMUZUMOGS-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and can be found in a variety of drugs .


Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including reactions with acids and bases, and can participate in various organic reactions .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Piperazines can have varying levels of toxicity based on their specific structure .

properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c1-14-19(21(25-30-14)20-15(23)6-5-7-16(20)24)22(28)27-12-10-26(11-13-27)17-8-3-4-9-18(17)29-2/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQQIDMUZUMOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326290
Record name [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

CAS RN

497060-57-8
Record name [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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